(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester
Overview
Description
(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates its action at the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine, enhancing cholinergic function.
Mode of Action
The compound exhibits effective, uncompetitive, and selective inhibition against AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at nerve endings. This enhances the transmission of nerve signals across the synaptic cleft.
Biochemical Pathways
The compound also shows anti-β-amyloid aggregation properties . β-amyloid is a peptide that aggregates in the brains of Alzheimer’s disease patients, forming plaques that are toxic to neurons. By inhibiting β-amyloid aggregation, the compound can potentially prevent the formation of these toxic plaques.
Result of Action
The compound’s action results in neuroprotection and cognition-enhancing properties . It is capable of impeding the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s worth noting that many drugs can be affected by factors such as pH, temperature, and the presence of other substances
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound interacts with acetylcholinesterase (AChE), an enzyme crucial for nerve function . It inhibits AChE, thereby potentially affecting nerve signal transmission . It also interacts with β-amyloid, a protein involved in Alzheimer’s disease, inhibiting its aggregation .
Cellular Effects
Butyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has been shown to protect cells from oxidative stress-induced toxicity . It can influence cell function by modulating cell signaling pathways related to AChE and β-amyloid .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to AChE and inhibiting its activity . This inhibition can affect nerve signal transmission. It also binds to β-amyloid, preventing its aggregation .
Temporal Effects in Laboratory Settings
The effects of butyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate have been studied over time in laboratory settings . The compound has been found to be stable and effective in inhibiting AChE and β-amyloid aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with dosage . At certain dosages, it has been found to improve cognition and spatial memory .
Metabolic Pathways
Its interactions with AChE and β-amyloid suggest it may influence pathways related to nerve signal transmission and protein aggregation .
Transport and Distribution
Its ability to interact with AChE and β-amyloid suggests it may be able to cross cell membranes and reach these targets .
Subcellular Localization
Its interactions with AChE and β-amyloid suggest it may localize to areas of the cell where these targets are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester typically involves the condensation of 2-aminobenzenethiol with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with methanesulfonyl chloride to form the intermediate, which is then reacted with butyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Benzimidazole derivatives: Contain an imidazole ring fused to a benzene ring.
Thiazole derivatives: Contain a thiazole ring but lack the benzene ring.
Uniqueness
(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
butyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-3-4-7-19-13(16)15-12-14-10-6-5-9(21(2,17)18)8-11(10)20-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQDJGRFLAZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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